

# A Comparative Analysis of Levomefolate Calcium and Folic Acid in Bioavailability and Bioequivalence

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Levomefolate-13C5 (calcium)

Cat. No.: B15144072

Get Quote

A detailed examination of the pharmacokinetic profiles of Levomefolate Calcium, the biologically active form of folate, and Folic Acid, a synthetic precursor, reveals significant differences in their bioavailability and metabolic pathways. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, supported by experimental data and detailed methodologies.

Levomefolate, also known as L-5-methyltetrahydrofolate (L-5-MTHF), is the primary active form of folate in the circulation and the form transported across cell membranes for metabolic use.[1] [2][3] Folic acid, a synthetic oxidized form, requires enzymatic reduction to become metabolically active.[1][2][4] The calcium salt of levomefolate, commercially available as Metafolin®, is a stable form used in supplementation.[1][2][3] For precise pharmacokinetic analysis, stable isotope-labeled versions, such as Levomefolate-13C5 (calcium), are utilized as internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) methods to ensure accurate quantification in biological matrices.[5]

## **Executive Summary of Comparative Bioavailability**

Studies consistently demonstrate that levomefolate calcium is at least as, and in some cases more, bioavailable than folic acid.[1][2] Upon oral administration, levomefolate is directly absorbed and enters the bloodstream as the active L-5-MTHF. In contrast, folic acid must first be reduced by the enzyme dihydrofolate reductase (DHFR), a process that can be a limiting factor in its conversion to the active form.[1][6]



This direct availability of levomefolate offers several potential advantages, including a reduced interaction with drugs that inhibit DHFR and a lower risk of masking the hematological symptoms of vitamin B<sub>12</sub> deficiency.[1][7] Furthermore, supplementation with levomefolate avoids the potential for unmetabolized folic acid to appear in the circulation.[8]

# **Quantitative Pharmacokinetic Data**

The following tables summarize key pharmacokinetic parameters from comparative studies in humans and rats.

Table 1: Pharmacokinetic Parameters of L-5-MTHF after Oral Administration of Levomefolate Calcium and Folic Acid in Humans

| Parameter            | Levomefolate<br>Calcium (as L-<br>5-MTHF)           | Folic Acid (as<br>L-5-MTHF) | Study<br>Population                   | Dosage                                                                 |
|----------------------|-----------------------------------------------------|-----------------------------|---------------------------------------|------------------------------------------------------------------------|
| Cmax                 | ~7 times higher<br>than folic acid<br>group[6]      | -                           | Patients with coronary artery disease | 5 mg                                                                   |
| AUC <sub>0-8</sub> h | Significantly<br>higher than folic<br>acid group[9] | -                           | 24 healthy adults                     | 436 μg (6S)-5-<br>Methyl-THF-Na<br>(equimolar to<br>400 μg folic acid) |
| Tmax                 | Not significantly different from folic acid group   | -                           | Patients with coronary artery disease | 5 mg                                                                   |

Note: Data is presented as relative comparisons due to variations in study design and analytical methods.

Table 2: Comparative Bioavailability of Different Folate Forms in Rats



| Compound                                   | Cmax (ng/mL)  | AUC₅h (ng/mL·h) |
|--------------------------------------------|---------------|-----------------|
| (6S)5-MTHF glucosamine salt (Quatrefolic®) | 879.6 ± 330.3 | 1123.9          |
| (6S)5-MTHF Ca salt                         | 486.8 ± 184.1 | 997.6           |
| Folic acid                                 | 281.5 ± 135.7 | 114.7           |

This study in Sprague-Dawley rats demonstrates the enhanced oral bioavailability of reduced folates compared to folic acid.[10][11]

# Experimental Protocols Bioequivalence Study in Healthy Women

A randomized, open-label, three-period crossover study was conducted to demonstrate the bioequivalence of a folate-supplemented oral contraceptive containing ethinylestradiol, drospirenone, and levomefolate calcium versus the oral contraceptive alone and levomefolate calcium alone.[12]

- Subjects: 45 healthy women aged 18-38 years.[12]
- Treatments: Single doses of:
  - Ethinylestradiol 0.03 mg / drospirenone 3 mg / levomefolate calcium 0.451 mg
  - Ethinylestradiol 0.03 mg / drospirenone 3 mg
  - Levomefolate calcium 0.451 mg[12]
- Washout Period: One or more menstrual cycles between doses.[12]
- Pharmacokinetic Parameters: Maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC).[12]
- Bioequivalence Criteria: The 90% confidence intervals for the geometric mean ratios of Cmax and AUC values were required to be within the 80.00-125.00% range.[12]



### **Pharmacokinetic Study in Rats**

To compare the bioavailability of a novel glucosamine salt of (6S)5-MTHF with (6S)5-MTHF calcium salt and folic acid, a study was conducted in male Sprague-Dawley rats.[10][13]

- Subjects: 54-55-day old male Sprague-Dawley rats, divided into three treatment groups (n=6 per group).[10][13]
- Treatments: Single oral administration of folic acid, (6S)5-MTHF calcium salt, or (6S)5-MTHF glucosamine salt at a dose of 70 μg/kg of (6S)5-MTHF equivalents.[10][13]
- Sample Analysis: Plasma concentrations of (6S)5-MTHF were determined using a High-Performance Liquid Chromatography (HPLC) method with fluorimetric detection.[10][13]
- Pharmacokinetic Parameters: Cmax, time to maximum concentration (Tmax), and AUC were calculated.[10][13]

# Visualizing Metabolic Pathways and Experimental Design

To further elucidate the differences between levomefolate and folic acid, the following diagrams illustrate their metabolic pathways and a typical bioequivalence study workflow.



Click to download full resolution via product page

Folate Metabolic Pathways





Click to download full resolution via product page

Bioequivalence Study Workflow



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Single oral doses of 13C forms of pteroylmonoglutamic acid and 5-formyltetrahydrofolic acid elicit differences in short-term kinetics of labelled and unlabelled folates in plasma: potential problems in interpretation of folate bioavailability studies | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacokinetics of (6S)-5-Methyltetrahydrofolate dicholine salt compared to folic acid: a randomized double-blind single dose cross-over study | Food & Nutrition Research [foodandnutritionresearch.net]
- 5. Determination of 5-methyltetrahydrofolate (13C-labeled and unlabeled) in human plasma and urine by combined liquid chromatography mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic study on the utilisation of 5-methyltetrahydrofolate and folic acid in patients with coronary artery disease PMC [pmc.ncbi.nlm.nih.gov]
- 7. Folic acid and L-5-methyltetrahydrofolate: comparison of clinical pharmacokinetics and pharmacodynamics PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EE-drospirenone-levomefolate calcium versus EE-drospirenone + folic acid: folate status during 24 weeks of treatment and over 20 weeks following treatment cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [ebi.ac.uk]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. Bioequivalence evaluation of a folate-supplemented oral contraceptive containing ethinylestradiol/drospirenone/levomefolate calcium versus ethinylestradiol/drospirenone and levomefolate calcium alone PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]



• To cite this document: BenchChem. [A Comparative Analysis of Levomefolate Calcium and Folic Acid in Bioavailability and Bioequivalence]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144072#bioavailability-and-bioequivalence-studies-of-levomefolate-13c5-calcium-versus-folic-acid]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com